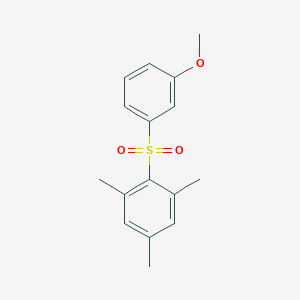
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene, also known as MTS, is a chemical compound that has been extensively used in scientific research. It has a molecular formula of C16H18O3S and a molecular weight of 298.38 g/mol. MTS is a versatile reagent that has found its application in a wide range of fields, including biochemistry, molecular biology, and neuroscience.
作用机制
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene modifies thiol groups in proteins by reacting with the sulfur atom in the thiol group. This reaction results in the formation of a covalent bond between the this compound molecule and the protein. The modification of thiol groups can lead to changes in protein activity, structure, and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiol groups in ion channels, enzymes, and receptors. This compound has also been used to study the role of thiol groups in oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is its ability to selectively modify thiol groups in proteins. This allows researchers to study the role of specific thiol groups in protein function. However, this compound has some limitations. It can react with other nucleophiles in addition to thiol groups, leading to non-specific modifications. This compound can also be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in scientific research. One direction is the development of new this compound derivatives that have improved selectivity and reduced toxicity. Another direction is the use of this compound in the study of protein-protein interactions. This compound could be used to modify specific thiol groups in proteins that are involved in protein-protein interactions, allowing researchers to study the role of these interactions in protein function.
合成方法
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using column chromatography.
科学研究应用
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been extensively used in scientific research due to its ability to modify thiol groups in proteins. Thiol groups are important in protein function and structure, and their modification can lead to changes in protein activity. This compound is used to modify specific thiol groups in proteins, allowing researchers to study the role of these thiol groups in protein function.
属性
| 21213-30-9 | |
分子式 |
C16H18O3S |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H18O3S/c1-11-8-12(2)16(13(3)9-11)20(17,18)15-7-5-6-14(10-15)19-4/h5-10H,1-4H3 |
InChI 键 |
MVTVBQAXTVEGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
| 21213-30-9 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


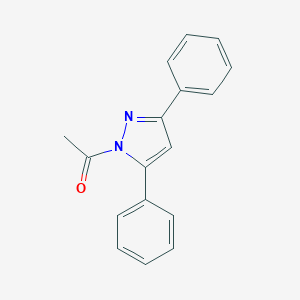
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
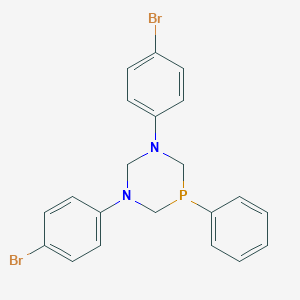
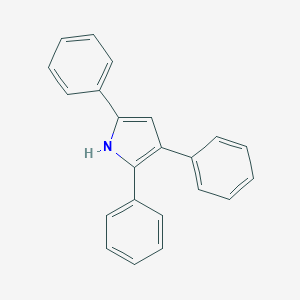


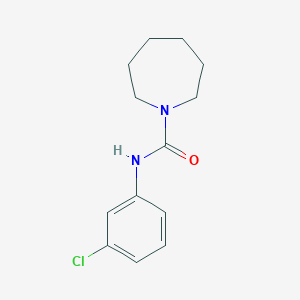

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

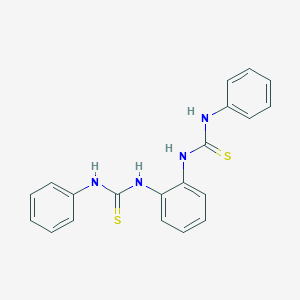
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
